N-(2-formylthiophen-3-yl)acetamide
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Overview
Description
N-(2-formylthiophen-3-yl)acetamide: is a chemical compound with the molecular formula C7H7NO2S and a molecular weight of 169.2 g/mol . It is characterized by the presence of a thiophene ring substituted with a formyl group at the 2-position and an acetamide group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-formylthiophen-3-yl)acetamide typically involves the reaction of 2-formylthiophene with acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of advanced equipment and techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-formylthiophen-3-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted thiophenes, depending on the specific reaction and conditions used .
Scientific Research Applications
N-(2-formylthiophen-3-yl)acetamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(2-formylthiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The formyl and acetamide groups play a crucial role in its reactivity and interactions with other molecules. The thiophene ring provides a stable framework for these interactions, allowing the compound to exert its effects through various biochemical pathways .
Comparison with Similar Compounds
N-(2-formylthiophen-3-yl)acetamide can be compared with other similar compounds, such as:
N-(2-formylphenyl)acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.
N-(2-formylthiophen-3-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
These compounds share some similarities in their chemical properties and reactivity but differ in their specific applications and effects due to the differences in their molecular structures .
Properties
IUPAC Name |
N-(2-formylthiophen-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-5(10)8-6-2-3-11-7(6)4-9/h2-4H,1H3,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVJMHXGMCIHNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SC=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53827-35-3 |
Source
|
Record name | N-(2-formylthiophen-3-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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